4-Hydroxyequilenin
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
81608-60-8 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC名 |
(13S,14S)-3,4-dihydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H18O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h2-4,6,14,19,21H,5,7-9H2,1H3/t14-,18-/m0/s1 |
InChIキー |
MRSWRSDZIPNFCN-KSSFIOAISA-N |
SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4O)O |
異性体SMILES |
C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4O)O |
正規SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4O)O |
同義語 |
4-hydroxy-equilenin 4-hydroxyequilenin |
製品の起源 |
United States |
Metabolic Transformations and Enzymatic Bioconversions of 4 Hydroxyequilenin
Biosynthetic Pathways Leading to 4-Hydroxyequilenin Formation
The generation of 4-OHEN from its parent equine estrogens is a multi-step process primarily involving hydroxylation and isomerization reactions.
The initial and rate-limiting step in the formation of catechol estrogens is the aromatic hydroxylation of the parent estrogen molecule. This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver but also found in extrahepatic tissues. wikipedia.orgnih.gov In contrast to endogenous estrogens like estradiol (B170435), which are preferentially hydroxylated at the 2-position, equine estrogens such as equilin (B196234) and equilenin (B1671562) are predominantly hydroxylated at the 4-position. oup.comacs.org This specific regioselectivity is attributed to the unique structural features of equine estrogens, particularly the additional aromaticity in the B-ring of equilenin. acs.org
Studies using hamster liver microsomes have shown that equilenin is exclusively hydroxylated at the C-4 position to form 4-OHEN. acs.org This is a significant observation as these microsomes are known to primarily possess estrogen-2-hydroxylase activity, suggesting that the structural properties of equilenin dictate the site of hydroxylation. acs.org The CYP1B1 enzyme, in particular, is involved in the 4-hydroxylation of estrogens. gdx.net This metabolic pathway is considered a more carcinogenic route compared to 2-hydroxylation. bmbreports.org
The primary equine estrogens found in hormone replacement therapies, equilin and equilenin, are metabolized by CYP enzymes to their 4-hydroxy forms, 4-hydroxyequilin (4-OHEQ) and this compound (4-OHEN), respectively. nih.govoup.com
An important aspect of the biosynthesis of 4-OHEN is the isomerization of other catechol estrogen metabolites. Specifically, 4-hydroxyequilin (4-OHEQ), formed from the hydroxylation of equilin, can undergo autoxidation to its corresponding ortho-quinone (o-quinone). nih.gov This reactive intermediate then readily isomerizes to form the 4-OHEN-o-quinone. nih.govnih.gov As a consequence, biological effects attributed to the catechol metabolites of equilin are often due to the formation of the 4-OHEN-o-quinone. nih.gov This isomerization process means that both equilin and equilenin can lead to the formation of 4-OHEN and its subsequent reactive metabolites. nih.gov
Molecular Mechanisms of 4 Hydroxyequilenin Action
Formation and Characterization of Reactive Intermediates
The chemical reactivity of 4-OHEN is primarily driven by its oxidation to an o-quinone and the subsequent redox cycling that generates semiquinone radicals and reactive oxygen species (ROS).
Unlike catechol metabolites of endogenous estrogens, 4-Hydroxyequilenin undergoes rapid auto-oxidation under physiological conditions to form its corresponding ortho-quinone (o-quinone), 4-OHEN-o-quinone. oup.comoup.comnih.gov This oxidation is remarkably efficient and does not necessarily require enzymatic catalysis. researchgate.net The resulting 4-OHEN-o-quinone is a highly reactive electrophile. researchgate.netacs.org
The structure of the B-ring in equilenin (B1671562), being fully aromatic, contributes to the properties of its catechol metabolite. acs.org The 4-OHEN-o-quinone is more stable than the o-quinones of endogenous catechol estrogens; for instance, at 37°C and pH 7.4, it has a half-life of 2.3 hours, which is significantly longer than that of 4-hydroxyestrone-o-quinone (12 minutes) and 2-hydroxyestrone-o-quinone (47 seconds). researchgate.net This stability allows it sufficient time to interact with cellular targets. researchgate.net This o-quinone is a potent cytotoxin and can react with various cellular nucleophiles, including DNA bases. acs.orgnih.gov
Table 1: Characteristics of this compound o-Quinone
| Property | Description | Source |
|---|---|---|
| Formation | Rapid auto-oxidation from this compound. | oup.comoup.com |
| Reactivity | Highly electrophilic, reacts with DNA. | researchgate.netacs.org |
| Stability | Relatively long-lived (t½ ≈ 2.3 hours at pH 7.4). | researchgate.net |
| Role | Key intermediate in the formation of DNA adducts and redox cycling. | researchgate.netnih.gov |
The 4-OHEN-o-quinone can participate in a redox couple with its corresponding semiquinone radical. oup.comnih.gov This process of redox cycling can be catalyzed by various enzymes, including NAD(P)H-dependent quinone oxidoreductase (NQO1) and P450 reductase. acs.orgnih.gov During this cycle, molecular oxygen is consumed, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions, hydrogen peroxide, and ultimately, hydroxyl radicals. oup.comoup.com
This redox activity contributes significantly to the genotoxicity of 4-OHEN. nih.gov The semiquinone radical is itself a reactive species capable of directly alkylating DNA to form adducts. oup.comacs.org Studies have shown that conditions favoring the formation of the semiquinone radical, such as the presence of reducing agents like NADPH or ascorbate, can significantly increase the rate of DNA adduct formation. acs.org Therefore, the toxicity of 4-OHEN stems from both the electrophilic nature of the o-quinone and the radical nature of the semiquinone intermediate, as well as the oxidative stress induced by ROS production. nih.govcapes.gov.br
This compound o-Quinone Chemistry
Nucleic Acid Interactions and Adduct Formation
The reactive intermediates derived from 4-OHEN, namely the o-quinone and the semiquinone radical, readily react with DNA to form a range of damaging lesions. These include direct, stable adducts with DNA bases and lesions that lead to the loss of a base, creating an apurinic site. capes.gov.brnih.gov
Research has demonstrated that 4-OHEN forms covalent adducts with the purine (B94841) bases deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG), as well as the pyrimidine (B1678525) base deoxycytidine (dC). researchgate.netoup.comacs.org No adducts with thymidine (B127349) (dT) have been observed under similar physiological conditions. acs.orgacs.org The reaction of the 4-OHEN semiquinone radical with individual deoxynucleosides yields four distinct stereoisomers for each of the dG, dA, and dC adducts. acs.orgacs.org In mixtures of deoxynucleosides, the primary target for adduction is dG, followed by dC and then dA. acs.org These adducts have been detected in vitro, in animal models, and in human tissues. researchgate.netgrantome.com
A characteristic feature of 4-OHEN is its ability to form unusual, stable, and bulky cyclic adducts with DNA bases. grantome.comnih.gov These adducts are formed through the reaction of the 4-OHEN o-quinone or semiquinone radical with the exocyclic amino groups of the DNA bases. acs.orgacs.org
With deoxyguanosine (dG): A cyclic adduct is formed involving the N-1 and N² positions of guanine (B1146940). acs.org This 4-OHEN-dG adduct is the major product observed under physiological conditions. acs.org
With deoxyadenosine (dA): A cyclic adduct is formed involving the N⁶ and C-2 positions of adenine. acs.org
With deoxycytidine (dC): A cyclic adduct is formed involving the N-3 and N⁴ positions of cytosine. acs.org
Each of these base adducts can exist as four distinct stereoisomers. nih.govgrantome.com These bulky lesions significantly distort the DNA helix and, if not repaired, can be misread by DNA polymerases during replication, leading to mutations. grantome.com Stable 4-OHEN-dA and 4-OHEN-dG adducts have been identified in rat mammary tissue, and adducts with dG, dA, and dC have been detected in the breast tissue of women who used hormone replacement therapies containing equine estrogens. researchgate.netnih.gov
Table 2: DNA Adducts Formed by this compound
| DNA Base | Adduct Type | Key Characteristics | Source |
|---|---|---|---|
| Deoxyguanosine (dG) | Stable, bulky, cyclic | Major adduct formed; involves N-1 and N² of guanine. | acs.orgacs.org |
| Deoxyadenosine (dA) | Stable and Depurinating | Cyclic adduct involves N⁶ and C-2 of adenine; prone to instability. | oup.comacs.org |
| Deoxycytidine (dC) | Stable, bulky, cyclic | Involves N-3 and N⁴ of cytosine; highly miscoding. | researchgate.netacs.org |
| Thymidine (dT) | None observed | Does not form adducts under physiological conditions. | acs.orgacs.org |
In addition to forming stable adducts, the interaction of 4-OHEN with DNA can lead to the formation of apurinic/apyrimidinic (AP) sites, which are highly mutagenic lesions. capes.gov.brjst.go.jp These sites arise through two primary mechanisms.
First, certain DNA adducts formed by 4-OHEN are chemically unstable and can spontaneously hydrolyze, breaking the glycosidic bond between the damaged base and the deoxyribose sugar. researchgate.net This process is known as depurination. The 4-OHEN-dA adduct, in particular, has been identified as being unstable and readily leads to the generation of apurinic sites. oup.comoup.comacs.org When DNA is treated with 4-OHEN, the release of 4-OHEN-adenine adducts into the reaction supernatant is evidence of this depurination process. acs.org
Second, AP sites can be generated as a consequence of the oxidative stress induced by the redox cycling of 4-OHEN. nih.gov The ROS produced during this cycle can attack the deoxyribose sugar backbone or oxidize DNA bases, creating lesions that are recognized and removed by DNA glycosylases, leaving behind an AP site. capes.gov.brnih.gov Studies have shown a direct correlation between the levels of the oxidized base 8-oxo-deoxyguanosine and the number of AP sites, suggesting that depurination resulting from ROS-mediated damage is a significant pathway for AP site formation by 4-OHEN. nih.gov
Direct Adducts with DNA Bases (dC, dA, dG)
Stereoisomeric Adduct Characterization
This compound (4-OHEN), a metabolite of the equine estrogens equilenin and equilin (B196234), can auto-oxidize to an ortho-quinone (o-quinone). This reactive intermediate readily forms covalent bonds with DNA, creating what are known as DNA adducts. Specifically, 4-OHEN-o-quinone reacts with deoxycytidine (dC), deoxyadenosine (dA), and deoxyguanosine (dG) to form stable, bulky, and cyclic adducts. nih.govoup.com For each of these DNA base adducts, four distinct stereoisomers are possible. oup.comnih.gov This results in a complex mixture of at least 12 different stereoisomeric adducts when 4-OHEN interacts with DNA. oup.com
The formation of these adducts has been observed both in vitro and in vivo. nih.govacs.org For instance, when 4-OHEN was administered to the mammary fat pads of rats, various DNA adducts, including 4-OHEN-dG and 4-OHEN-dA, were identified in the mammary tissues. oup.comacs.org The stereochemistry of these adducts is a critical factor influencing their biological consequences. The absolute configurations of the four stereoisomers of 4-OHEN-dC and 4-OHEN-dA adducts have been determined using a combination of techniques, including optical rotatory dispersion (ORD), electronic circular dichroism (ECD), density functional theory (DFT) calculations, and mass spectrometry. nih.gov These studies revealed that the dC and dA adducts share an identical unsaturated bicyclo[3.3.1]nonane type linkage with the same stereochemical properties. nih.gov The specific three-dimensional structure of each stereoisomer dictates its conformation within the DNA double helix, which in turn affects DNA replication and repair processes. nih.gov
A novel monoclonal antibody, designated 4OHEN-1, has been developed to specifically recognize and quantify 4-OHEN–DNA adducts. oup.comnih.gov This antibody primarily binds to one type of stereoisomer of the 4-OHEN–dA and 4-OHEN–dC adducts. oup.comnih.gov Using an immunoassay with this antibody, researchers have been able to detect these adducts at levels as low as approximately five adducts per 10⁸ bases in a 1 µg DNA sample. oup.comnih.gov
Oxidative DNA Damage Induction
In addition to forming bulky adducts, this compound (4-OHEN) contributes to oxidative DNA damage through mechanisms involving the generation of reactive oxygen species (ROS). This leads to the formation of oxidized DNA bases and single-strand breaks in the DNA backbone.
The chemical structure of 4-OHEN allows it to undergo auto-oxidation to a reactive o-quinone form. nih.govacs.org This process can initiate a redox cycle with its semiquinone radical, a reaction that can be catalyzed by enzymes such as NAD(P)H, P450 reductase, or quinone reductase. nih.govacs.org This redox cycling leads to the production of reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and ultimately, highly reactive hydroxyl radicals. oup.comoup.com The generation of ROS by 4-OHEN has been demonstrated in various experimental systems. For example, in murine fibroblast cells, a 1 µM concentration of 4-OHEN was shown to increase the level of ROS to an extent comparable to that of 100 µM hydrogen peroxide. capes.gov.br This production of ROS is a key mechanism through which 4-OHEN induces oxidative stress and subsequent damage to cellular components, including DNA. capes.gov.br
The reactive oxygen species generated during the redox cycling of 4-OHEN can attack DNA bases, leading to the formation of oxidized nucleosides. nih.gov Among the most common and mutagenic of these lesions are 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dG) and 8-oxo-7,8-dihydro-2′-deoxyadenosine (8-oxo-dA). nih.govacs.org The formation of these oxidized bases has been confirmed through the hydrolysis of calf thymus DNA treated with 4-OHEN, followed by analysis using high-performance liquid chromatography (HPLC) with electrospray mass spectrometry (MS) detection. nih.govacs.org
Studies in breast cancer cell lines have shown that 4-OHEN can cause a concentration-dependent increase in the levels of 8-oxo-dG. acs.orgucy.ac.cy This effect was particularly noted in estrogen receptor-positive (ER+) cells. acs.orgnih.gov Furthermore, when 4-OHEN was injected into the mammary fat pads of rats, an increase in 8-oxodG was detected in the mammary tissue, alongside the formation of bulky adducts. oup.com The presence of these oxidized bases in DNA can lead to mutations if not repaired before DNA replication.
This compound has been shown to cause extensive single-strand breaks in DNA. nih.gov In experiments using lambda phage DNA, treatment with 4-OHEN resulted in an increase in single-strand breaks that was dependent on both the concentration of 4-OHEN and the incubation time. nih.govacs.org The induction of these breaks is mediated by the reactive oxygen species generated by 4-OHEN, as the inclusion of ROS scavengers in the incubations provided complete protection to the DNA. nih.govacs.org
Conversely, the presence of substances that enhance redox cycling, such as NADH and copper (II) chloride (CuCl₂), was found to increase the ability of 4-OHEN to cause these breaks. nih.govacs.org This is attributed to the enhanced generation of hydrogen peroxide and copper-peroxide complexes. nih.gov Studies in both murine fibroblast and human breast cancer cell lines have also demonstrated the capacity of 4-OHEN to induce DNA single-strand breaks in a dose-dependent manner. capes.gov.bracs.org
Formation of Oxidized DNA Bases (e.g., 8-oxo-7,8-dihydro-2′-deoxyguanosine, 8-oxo-7,8-dihydro-2′-deoxyadenosine)
Enzymatic Modulation and Interaction Studies
This compound (4-OHEN) not only damages DNA directly but also interacts with and modulates the activity of key enzymes involved in cellular detoxification pathways.
Catechol-O-methyltransferase (COMT):
4-OHEN has a dual relationship with the enzyme catechol-O-methyltransferase (COMT), a critical enzyme in the detoxification of catechol estrogens. On one hand, 4-OHEN is a substrate for COMT, with a Km of 2.4 µM and a kcat of 6.0 min⁻¹ for the recombinant human soluble form of the enzyme. nih.gov This means COMT can methylate 4-OHEN, which is a detoxification step. However, at higher concentrations, 4-OHEN acts as an irreversible inhibitor of COMT. nih.gov It has been shown to inhibit the COMT-catalyzed methylation of the endogenous catechol estrogen 4-hydroxyestradiol (B23129) with a Ki of 26.0 µM and a k₂ of 1.62 x 10⁻² s⁻¹. nih.gov The mechanism of inhibition involves the alkylation of multiple residues on the COMT enzyme, with cysteine-33 being a likely target. nih.gov This inhibition of COMT by 4-OHEN could potentially reduce the clearance of other harmful catechol estrogens, thereby enhancing their toxicity. nih.gov Further studies have shown that the variant form of COMT is more susceptible to this irreversible inactivation by 4-OHEN. acs.orgnih.gov
Glutathione (B108866) S-transferase P1 (GSTP1):
Glutathione S-transferase P1-1 (GSTP1-1) is another important detoxification enzyme that is targeted by 4-OHEN. In human breast cancer cells, 4-OHEN has been found to significantly decrease the activity of GST. nih.gov This inhibitory effect is specific, as other cellular enzymes were not significantly affected. nih.gov The mechanism of inactivation of GSTP1-1 by 4-OHEN is twofold: covalent modification of cysteine residues and oxidative damage leading to the formation of disulfide bonds. nih.gov Kinetic studies have shown that 4-OHEN has a high affinity for inhibiting GSTP1-1, with a lower Ki value (20.8 µM) compared to several other cellular enzymes. nih.gov The inactivation of GSTP1-1 by 4-OHEN can be partially protected by glutathione (GSH), and depleting cellular GSH enhances the inhibitory effect. nih.gov This suggests that GSTP1-1 is a preferential protein target for 4-OHEN, and its inhibition could compromise the cell's ability to detoxify harmful electrophiles. nih.gov
Redox Cycling via NAD(P)H:Quinone Oxidoreductase (DT-Diaphorase) and P450 Reductase
Estrogen Receptor (ER) Interactions and Signaling Modulation (In Vitro Models)
Despite its chemical instability, 4-OHEN demonstrates clear estrogenic activity by acting as an agonist for the estrogen receptor (ER). aacrjournals.orgoup.comnih.gov This hormonal activity has been characterized in several ER-positive human cancer cell lines.
In ERα-positive breast cancer cells such as MCF-7 and S30, 4-OHEN acts as a full classical estrogen agonist. aacrjournals.orgnih.gov It induces dose-dependent cell proliferation and activates transcription through estrogen response elements (EREs). oup.comnih.gov In ERE-luciferase reporter assays in MCF-7 cells, 4-OHEN treatment resulted in a dose-dependent increase in luciferase activity, which could be completely blocked by the pure antiestrogen (B12405530) ICI 182,780, confirming the ER-mediated nature of this response. aacrjournals.orgoup.compharmgkb.org The potency of 4-OHEN is significant, with concentrations around 10-50 nM inducing ER-mediated gene transcription and cell proliferation. nih.gov
In the Ishikawa human endometrial adenocarcinoma cell line, 4-OHEN showed weak estrogenic activity as measured by the induction of alkaline phosphatase, an estrogen-responsive endpoint. aacrjournals.orgnih.gov This suggests that the estrogenic potency of 4-OHEN can be cell-type dependent. A characteristic feature of estrogen agonists is their ability to decrease the expression levels of ERα, and 4-OHEN has been shown to decrease both the mRNA and protein levels of ERα in MCF-7 cells. aacrjournals.org
4-OHEN is a genotoxic compound, capable of causing various forms of DNA damage, including single-strand breaks and the formation of DNA adducts. nih.govoup.comresearchgate.net Accumulating evidence indicates that the estrogen receptor plays a significant role in modulating and enhancing this DNA damage.
Studies have shown that ERα-positive breast cancer cells (e.g., S30) are considerably more sensitive to the DNA-damaging effects of 4-OHEN compared to ERα-negative cells (e.g., MDA-MB-231). aacrjournals.orgnih.gov For instance, concentration-dependent increases in the oxidized DNA base 8-oxo-deoxyguanosine (8-oxo-dG) were detected only in the ER-positive S30 cells following treatment with 4-OHEN. nih.gov
Crucially, this differential sensitivity appears to be directly mediated by the receptor. The co-administration of an ER antagonist, such as 4-hydroxytamoxifen (B85900) or tamoxifen, diminishes the 4-OHEN-induced DNA damage in ER-positive cells. aacrjournals.orgnih.gov This finding strongly implies that the ER is involved in the process, possibly by localizing the genotoxic metabolite near the DNA, thereby facilitating damage. nih.gov
As a functional estrogen agonist, 4-OHEN is capable of inducing the transcription of endogenous estrogen-responsive genes in a manner similar to estradiol (B170435) (E2). aacrjournals.orgoup.comnih.gov This activity has been demonstrated in ERα-positive MCF-7 and S30 breast cancer cells. aacrjournals.org
Treatment with 4-OHEN leads to increased mRNA levels of several well-established estrogen-regulated genes, including:
Progesterone Receptor (PR) aacrjournals.org
pS2 (also known as Trefoil Factor 1, TFF1) aacrjournals.orgoup.com
Transforming Growth Factor-alpha (TGF-α) aacrjournals.orgoup.com
The potency of 4-OHEN in this regard is notable; treatment with 100 nM 4-OHEN was found to induce mRNA levels of these genes to a degree similar to that caused by 1 nM E2. aacrjournals.org This transcriptional activation is mediated through the classical ER signaling pathway. Chromatin immunoprecipitation (ChIP) assays have confirmed that 4-OHEN treatment facilitates the recruitment of ERα to the ERE sequences in the promoter regions of target genes. nih.gov Furthermore, the induction of these genes by 4-OHEN is completely blocked by the pure ER antagonist ICI 182,780, providing definitive evidence that the transcriptional effects are dependent on the estrogen receptor. aacrjournals.orgoup.com
Analytical Methodologies for 4 Hydroxyequilenin and Its Metabolites/adducts
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of 4-OHEN and its adducts, providing the necessary separation from complex biological mixtures prior to detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of 4-OHEN and its various adducts. nih.govnih.gov Reversed-phase columns, particularly C18 and phenyl-based columns, are commonly employed for these separations. nih.govhplc.euwaters.com Gradient elution is typically used to resolve the different stereoisomers of the adducts, which often have very similar retention times.
The mobile phases generally consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov The flow rate is a critical parameter that is optimized to achieve the best resolution and sensitivity. chromatographyonline.comvscht.cz Detection is often performed using UV-Vis spectrophotometry, with detection wavelengths set to capture the characteristic absorbance of the equilenin (B1671562) moiety. nih.gov
Table 1: Examples of HPLC Conditions for 4-Hydroxyequilenin Adduct Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Phenosphere C18 (250 x 10.0 mm, 5 µm) nih.gov | Xbridge Phenyl (150 x 2.1 mm, 3.5 µm) nih.gov | Agilent Zorbax Bonus C18 (150 x 3.0 mm, 3.5 µm) nih.gov |
| Mobile Phase A | 50 mM Triethylammonium acetate (TEAA) buffer nih.gov | Water with 10 mM ammonium acetate, pH 4.8 nih.gov | Water with 10% methanol, 0.1% formic acid nih.gov |
| Mobile Phase B | Acetonitrile nih.gov | Methanol nih.gov | Acetonitrile with 0.1% formic acid nih.gov |
| Gradient | 5% B (0-20 min), 20-30% B (20-60 min) nih.gov | 25-50% B over 24 min, then to 95% at 28 min nih.gov | 10-30% B over 20 min, then 30-70% B over 10 min nih.gov |
| Flow Rate | Not specified | 0.2 mL/min nih.gov | 0.5 mL/min nih.gov |
| Detection | UV Absorbance nih.gov | Not specified (coupled to MS) nih.gov | UV Absorbance at 280 nm nih.gov |
| Analytes | 4-OHEN-Cytosine adducts nih.gov | 4-OHEN-DNA adducts nih.gov | 4-OHEN and its metabolites nih.gov |
For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govacs.org This technique is particularly powerful for quantifying the low levels of 4-OHEN-DNA adducts found in biological samples. nih.govacs.org The method involves the isolation of DNA, its enzymatic digestion into individual deoxynucleosides, and then analysis by LC-MS/MS. nih.govacs.org
Multiple Reaction Monitoring (MRM) is a common acquisition mode used in LC-MS/MS for the quantification of specific adducts. nih.govnih.gov In MRM, the first quadrupole selects a specific precursor ion (the protonated adduct), which is then fragmented in the collision cell. The second quadrupole then selects a specific product ion for detection. labce.com This highly selective process minimizes background interference and allows for sensitive detection. lcms.cznih.gov Isotope-labeled internal standards, such as 4-OHEN-¹⁵N₅-dG, are often used to improve the accuracy of quantification. nih.govacs.org
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for this compound-DNA Adducts
| Adduct | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| 4-OHEN-deoxyadenosine (dA) | 548 | 432 | nih.gov |
| 4-OHEN-deoxycytidine (dC) | 524 | 408 | nih.govnih.gov |
| 4-OHEN-deoxyguanosine (dG) | 564 | 448 | nih.gov |
| 4-OHEN-¹⁵N₅-dG (Internal Standard) | 569 | 453 | nih.gov |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic and Structural Elucidation Methods for Adducts
Spectroscopic techniques are indispensable for the structural characterization of 4-OHEN adducts, providing detailed information about their three-dimensional structure and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of 4-OHEN adducts. nih.gov Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments are used to determine the connectivity and spatial proximity of atoms within the adduct structure. nih.gov These studies have been crucial in defining the conformations of 4-OHEN-DNA adducts within oligonucleotide duplexes. nih.govhmdb.ca
NMR studies have revealed that the bulky 4-OHEN moiety can significantly distort the DNA double helix. nih.gov The orientation of the equilenin ring system can differ between stereoisomers, leading to distinct structural perturbations in the DNA. nih.gov For example, in certain 4-OHEN-cytosine adducts, the equilenin rings can be oriented towards either the 5' or 3' end of the modified strand, depending on the stereoisomer. nih.gov
Table 3: Selected ¹H NMR Chemical Shifts (δ, ppm) for 4-OHEN-C3 and 4-OHEN-C4 Adducts in an Oligonucleotide Duplex
| Proton | 4-OHEN-C3 Adduct | 4-OHEN-C4 Adduct | Reference |
|---|---|---|---|
| H1 | 6.01 | 5.99 | nih.gov |
| H6 | 7.42 | 7.37 | nih.gov |
| H1' | Not reported | Not reported | nih.gov |
| H2' | Not reported | Not reported | nih.gov |
| H3' | Not reported | Not reported | nih.gov |
Note: Chemical shifts were recorded at 7.5 °C for the C3 adduct and 15 °C for the C4 adduct in H₂O/D₂O buffered solution.
Mass spectrometry, in its various forms, is central to both the identification and structural analysis of 4-OHEN adducts. Electrospray ionization (ESI) is a soft ionization technique commonly used for these analyses, as it minimizes fragmentation of the intact adducts. nih.govnih.gov High-resolution mass spectrometry can confirm the elemental composition of the adducts. nih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) is used to probe the structure of the adducts by inducing fragmentation and analyzing the resulting product ions. nih.gov The fragmentation patterns can provide information about the connectivity of the molecule and help to distinguish between different isomers. For instance, the fragmentation of 4-OHEN-dC adducts has been studied in detail, with specific fragment ions being characteristic of certain stereochemical arrangements. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable technique, particularly for the analysis of larger molecules like protein adducts. nih.govresearchgate.netutoronto.ca In this method, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. creative-proteomics.com MALDI-TOF MS can be used to determine the molecular weight of intact proteins that have been modified by 4-OHEN, thereby confirming the formation of an adduct. bevital.no
Table 4: ESI-MS and MSⁿ Analysis of this compound-deoxycytidine (4-OHEN-dC) Adducts
| Ion Type | m/z | Description | Technique | Reference |
|---|---|---|---|---|
| Protonated Molecule [M+H]⁺ | 524 | Intact 4-OHEN-dC adduct | ESI-MS | nih.gov |
| MS² Fragment | 408 | Loss of the deoxyribose sugar | ESI-MS/MS | nih.gov |
| MS³ Fragment | 390 | Further fragmentation of m/z 408 (for dC¹ and dC²) | ESI-MS³ | nih.gov |
| MS³ Fragment | 362 | Further fragmentation of m/z 408 (for dC³ and dC⁴) | ESI-MS³ | nih.gov |
| MS⁴ Fragment | 112 | Cytosine base fragment (distinguishes dC³ and dC⁴) | ESI-MS⁴ | nih.gov |
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are exceptionally useful for determining the absolute configuration of chiral molecules, including the stereoisomers of 4-OHEN adducts. nih.govacs.orgnih.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light.
The experimentally measured ORD and ECD spectra of the different 4-OHEN adduct stereoisomers are compared with spectra calculated using quantum mechanical methods, such as Density Functional Theory (DFT). nih.govacs.orgnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration at the chiral centers of the adduct. nih.govresearchgate.net For example, the major stereoisomers of 4-OHEN-cytosine adducts, C³ and C⁴, exhibit nearly symmetrical ECD spectra but with opposite signs, reflecting their mirror-image-like relationship at a key chiral center. nih.gov This combined experimental and computational approach has been instrumental in assigning the absolute configurations of all four stereoisomers of the 4-OHEN-cytosine and 4-OHEN-adenine adducts. nih.govacs.org
Table 5: Application of ORD and ECD in the Analysis of this compound Adducts
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| Optical Rotatory Dispersion (ORD) | Determination of absolute configuration at C3' of 4-OHEN-C adducts. | Experimental ORD spectra of C³ and C⁴ adducts are of opposite sign and symmetric. Comparison with DFT-calculated spectra allows for assignment of absolute configuration. | nih.govnih.gov |
| Electronic Circular Dichroism (ECD) | Confirmation of absolute configuration assignments. | The C³ and C⁴ fractions of 4-OHEN-C base adducts form stereoisomeric pairs with nearly symmetrical CD spectra of opposite sign. | nih.govacs.orgresearchgate.net |
Mass Spectrometry (MS, ESI-MS, MALDI-TOF MS, MSn)
Immunoassay Development for Adduct Detection
Immunoassays offer a highly specific and sensitive approach for the detection of 4-OHEN-DNA adducts. The development of monoclonal antibodies that specifically recognize these adducts has been a significant advancement in this field.
A novel monoclonal antibody, designated 4OHEN-1, has been successfully generated for the specific detection of 4-OHEN-DNA adducts. nih.govresearchgate.net The process involved screening hybridoma cell supernatants for antibodies with preferential binding to single-stranded DNA (ssDNA) treated with 4-OHEN versus untreated ssDNA. nih.gov
The specificity of the 4OHEN-1 antibody has been rigorously characterized. nih.govresearchgate.net Direct enzyme-linked immunosorbent assays (ELISA) demonstrated that 4OHEN-1 exhibits high binding affinity for 4-OHEN-modified ssDNA, with minimal or undetectable binding to undamaged ssDNA. nih.govresearchgate.net Further testing using competitive ELISA confirmed that the antibody's binding is specific to 4-OHEN-DNA adducts and not to other types of DNA damage. nih.govresearchgate.net The primary epitopes recognized by the antibody are stereoisomers of 4-OHEN-deoxyadenosine (dA) and 4-OHEN-deoxycytidine (dC) adducts. nih.govnih.gov Specifically, the antibody recognizes a common structure present in the 4-OHEN-dC and 4-OHEN-dA adducts. nih.gov Crucially, the antibody does not bind to DNA adducts derived from the endogenous estrogen, 17β-estradiol, highlighting its specificity for adducts from the equine estrogen metabolite. researchgate.net
| Antibody | Target Adducts | Method of Specificity Testing | Key Findings |
| 4OHEN-1 | 4-OHEN-dC, 4-OHEN-dA | Direct ELISA, Competitive ELISA | High binding to 4-OHEN-ssDNA; minimal binding to undamaged ssDNA or 17β-estradiol-DNA adducts. nih.govresearchgate.net |
Building on the development of the specific monoclonal antibody, a sensitive enzyme-linked immunosorbent assay (ELISA) has been established for the quantitative detection of 4-OHEN-DNA adducts. nih.govresearchgate.net Both direct and competitive ELISA formats have been utilized. nih.gov The direct ELISA method, in particular, has proven effective for quantifying adduct levels in DNA samples. nih.gov
This immunoassay demonstrates a linear dose-response relationship between the amount of 4-OHEN-DNA adducts and the antibody binding signal. nih.govresearchgate.net The assay is highly sensitive, with a detection limit of approximately five adducts per 10⁸ bases using a 1 µg DNA sample. nih.govnih.gov This quantitative immunoassay has been applied to study adduct formation in human breast cancer cells, revealing that 4-OHEN induces significantly more DNA adducts than its precursor, 4-hydroxyequilin (4-OHEQ). nih.govresearchgate.net
| Assay Type | Format | Detection Limit | Application |
| Immunoassay | Direct ELISA | ~5 adducts / 10⁸ bases in 1 µg DNA | Quantitative detection of 4-OHEN-DNA adducts in mammalian cells. nih.govnih.gov |
| Immunoassay | Competitive ELISA | Not specified | Characterization of antibody specificity. nih.govresearchgate.net |
Monoclonal Antibody Generation and Specificity
DNA Damage Assessment Techniques
Beyond immunoassays that detect specific adducts, other techniques are employed to assess the broader spectrum of DNA damage induced by 4-OHEN, including the formation of adducts, DNA strand breaks, and abasic sites.
The ³²P-post-labeling method is an ultra-sensitive technique used for the detection of DNA adducts. nih.govnih.gov This analysis has been instrumental in identifying the specific types of adducts formed by 4-OHEN. oup.comoup.com The method involves the enzymatic digestion of DNA to 3'-monophosphate nucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl end of the adducted nucleotides. nih.gov The resulting radiolabeled adducts are then separated and quantified, often using polyacrylamide gel electrophoresis (PAGE) or thin-layer chromatography (TLC). oup.comresearchgate.net
Using ³²P-post-labeling coupled with PAGE, studies have shown that 4-OHEN is highly reactive with DNA. oup.comoup.com The analysis revealed that the major adduct formed is the 4-OHEN-dC adduct, with lesser amounts of the 4-OHEN-dA adduct also being detected. oup.comresearchgate.net This technique has been applied to analyze DNA from plasmid vectors treated with 4-OHEQ, which isomerizes to the 4-OHEN o-quinone, thereby forming identical DNA adducts. oup.com The sensitivity of ³²P-post-labeling allows for the detection of very low levels of DNA damage, in the range of approximately 7 adducts per 10⁹ nucleotides for the PAGE-based method. researchgate.net
| Analytical Method | Adducts Detected | Key Findings |
| ³²P-Post-labeling/PAGE | 4-OHEN-dC, 4-OHEN-dA | 4-OHEN-dC is the major adduct, followed by 4-OHEN-dA. oup.comoup.com |
The single-cell gel electrophoresis, or Comet assay, is a widely used method for measuring DNA damage, particularly single-strand breaks, in individual cells. acs.orgucy.ac.cyfrontiersin.org This technique has been used to demonstrate that 4-OHEN induces a concentration-dependent increase in DNA single-strand cleavage in various cell lines, including human breast cancer cells and murine fibroblasts. acs.orgcapes.gov.brnih.gov
The assay involves embedding cells in agarose (B213101) on a microscope slide, lysing them to remove membranes and most proteins, and then subjecting the remaining nuclei to electrophoresis under alkaline conditions. frontiersin.org Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape, with the intensity of the tail relative to the head indicating the extent of the damage. frontiersin.org Furthermore, the Comet assay can be modified by incorporating lesion-specific enzymes, such as formamidopyrimidine DNA glycosylase (Fpg), to detect oxidized DNA bases. capes.gov.brnih.govunav.edu Using this modified approach, studies have confirmed that 4-OHEN causes a dose-dependent increase in both single-strand breaks and oxidized bases in rat mammary tissue and murine fibroblast cells. capes.gov.bracs.orgnih.gov
| Cell Type | Damage Measured | Inducing Agent |
| Murine Fibroblasts (JB6, C3H 10T1/2) | Single-strand breaks, Oxidized bases | 4-OHEN |
| Human Breast Cancer Cells (MCF-7, S30, MDA-MB-231) | Single-strand breaks | 4-OHEN |
| Rat Mammary Gland Cells | Single-strand breaks, Oxidized bases | 4-OHEN |
Apurinic/apyrimidinic (AP) sites are a form of DNA damage that results from the loss of a purine (B94841) or pyrimidine (B1678525) base. nih.gov The Aldehyde Reactive Probe (ARP) assay is a sensitive method designed to quantify these AP sites. nih.govnih.gov ARP is a biotinylated reagent that specifically reacts with the aldehyde group present on the open-ring form of an AP site, covalently tagging it with biotin. caymanchem.com The biotin-labeled sites can then be quantified using a streptavidin-enzyme conjugate. cellbiolabs.com
This assay has been employed to investigate the induction of AP sites by 4-OHEN. nih.gov Studies have shown that 4-OHEN can significantly increase the levels of AP sites in calf thymus DNA and in MCF-7 human breast cancer cells. nih.gov The formation of these AP sites is believed to occur through two potential mechanisms: the generation of reactive oxygen species (ROS) during the redox cycling of 4-OHEN, and the chemical instability of certain bulky DNA adducts, such as the 4-OHEN-dA adduct, which can lead to depurination. oup.comnih.gov Research indicates a correlation between the levels of AP sites and 8-oxo-dG, suggesting that ROS-mediated damage is a significant contributor to the formation of these lesions. nih.gov The ARP assay is highly sensitive, capable of detecting as few as 2.4 AP sites per 10⁷ nucleotides. nih.govcaymanchem.com
| Assay | Target Lesion | Mechanism of Detection | Sensitivity |
| Aldehyde Reactive Probe (ARP) Assay | Apurinic/Apyrimidinic (AP) Sites | ARP reagent reacts with aldehyde group of open-ring AP sites, allowing for biotin-streptavidin based detection. caymanchem.comcellbiolabs.com | 2.4 AP sites per 10⁷ bases. nih.gov |
In Vitro Research Models and Cellular Systems
Murine Fibroblast Cell Lines (e.g., JB6, C3H 10T1/2) for Cellular Transformation Studies
Murine fibroblast cell lines, such as JB6 and C3H 10T1/2, are well-established models for studying cellular transformation, the process by which normal cells acquire the characteristics of cancer cells. capes.gov.brcytion.comatcc.org These cell lines are sensitive to contact inhibition, meaning they stop proliferating once they form a monolayer, a property that is lost during transformation. atcc.org
Research has utilized these cell lines to explore the transforming potential of 4-OHEN. capes.gov.brucy.ac.cy In JB6 clone 41 5a cells, 4-OHEN was shown to induce cellular transformation. capes.gov.br A slight but significant increase in transformation was observed at a concentration of 100 nM. ucy.ac.cy This effect was dramatically enhanced in the presence of NADH, which facilitates the redox cycling of 4-OHEN. ucy.ac.cy In contrast, the endogenous estrogen metabolite, 4-hydroxyestrone (B23518) (4-OHE), did not induce transformation in these cells in the 0.1-10 μM range. capes.gov.brucy.ac.cy
The C3H 10T1/2 cell line has been employed to assess the initiation, promotion, and complete carcinogenic potential of 4-OHEN. capes.gov.brucy.ac.cy Studies revealed that 4-OHEN demonstrated activity in all stages of transformation at doses ranging from 10 nM to 1 μM. capes.gov.brucy.ac.cy Conversely, 4-OHE only showed promotional capabilities at a higher dose of 10 μM. capes.gov.brucy.ac.cy These findings suggest that the oxidative stress induced by 4-OHEN could be a contributing factor to its carcinogenic effects and establish it as a more potent transforming agent than 4-OHE in these in vitro models. capes.gov.brucy.ac.cy
Furthermore, investigations into the mechanisms of action in these fibroblast cell lines have linked the transforming ability of 4-OHEN to its capacity to induce oxidative stress and DNA damage. capes.gov.br In both JB6 and C3H 10T1/2 cells, 4-OHEN was found to cause single-strand DNA breaks and the formation of oxidized DNA bases in a dose-dependent manner, as determined by the comet assay. capes.gov.brucy.ac.cy Specifically, a 1 μM concentration of 4-OHEN led to an increase in reactive oxygen species comparable to that of 100 μM hydrogen peroxide. capes.gov.br
| Cell Line | Compound | Concentration | Observed Effect |
|---|---|---|---|
| JB6 clone 41 5a | 4-Hydroxyequilenin (4-OHEN) | 100 nM | Slight but significant increase in cellular transformation. ucy.ac.cy |
| JB6 clone 41 5a | This compound (4-OHEN) + NADH | Not Specified | Dramatically increased transformation ability. ucy.ac.cy |
| JB6 clone 41 5a | 4-Hydroxyestrone (4-OHE) | 0.1-10 μM | No transformation induced. capes.gov.brucy.ac.cy |
| C3H 10T1/2 | This compound (4-OHEN) | 10 nM - 1 μM | Activity in all stages of transformation (initiation, promotion, complete). capes.gov.brucy.ac.cy |
| C3H 10T1/2 | 4-Hydroxyestrone (4-OHE) | 10 μM | Promotional capabilities only. capes.gov.brucy.ac.cy |
Human Breast Cancer Cell Lines (e.g., MCF-7, S30, MDA-MB-231)
Human breast cancer cell lines are critical tools for investigating the effects of compounds like 4-OHEN in a context that is more directly relevant to human cancer. acs.orgnih.gov Cell lines such as MCF-7 and S30 are estrogen receptor-positive (ER+), while MDA-MB-231 is estrogen receptor-negative (ER-), providing a basis for comparative studies on the role of the estrogen receptor in mediating cellular responses. acs.orgnih.govinspire.com
Studies have shown that 4-OHEN induces DNA damage and apoptosis in these breast cancer cell lines. acs.orgnih.gov Using the comet assay, researchers found that 4-OHEN causes concentration-dependent DNA single-strand breaks in MCF-7, S30, and MDA-MB-231 cells. nih.govucy.ac.cy This damage could be intensified by agents that promote redox cycling, like NADH, or deplete cellular glutathione (B108866) (GSH), such as diethyl maleate. nih.govucy.ac.cy
A key finding is that ER+ cell lines (MCF-7 and S30) are considerably more sensitive to the induction of DNA damage by 4-OHEN than the ER- cell line (MDA-MB-231). acs.orgnih.govucy.ac.cy Furthermore, 4-OHEN was found to be significantly more toxic to the ER+ cells. acs.orgnih.govucy.ac.cy The LC50 values, the concentration required to kill 50% of the cells, were 6.0 ± 0.2 μM for MCF-7 cells and 4.0 ± 0.1 μM for S30 cells, compared to 24 ± 0.3 μM for MDA-MB-231 cells. acs.orgnih.govucy.ac.cy This indicates that 4-OHEN is 4-fold more toxic to MCF-7 cells and 6-fold more toxic to S30 cells than to MDA-MB-231 cells. acs.orgnih.govucy.ac.cy
In addition to DNA strand breaks, 4-OHEN also caused a concentration-dependent increase in the mutagenic lesion 8-oxo-deoxyguanosine in S30 cells. nih.gov Cell morphology assays confirmed that 4-OHEN induces apoptosis in these cell lines, with the ER+ cells again showing greater sensitivity. acs.orgnih.gov In contrast, the endogenous catechol estrogen metabolite 4-hydroxyestrone (4-OHE) was considerably less effective at inducing DNA damage and apoptosis. acs.orgnih.gov
Metabolism studies in MCF-7 and MDA-MB-231 cells have shown that equilenin (B1671562) is metabolized to 17β-dihydroequilenin, and both compounds are subsequently hydroxylated to form this compound. acs.org These catechol metabolites can then be methylated. acs.org
Shuttle Vector Plasmid Systems for Mutagenicity Analysis
Shuttle vector plasmid systems are powerful tools for analyzing the mutagenic potential of chemical compounds in mammalian cells. nih.govnih.govsynbio-tech.com These systems utilize a plasmid, such as pSP189 or pMY189, which contains a reporter gene (e.g., supF). nih.govbmbreports.orgresearchgate.netnih.gov The plasmid is treated with the compound of interest and then introduced into human cells where it replicates. nih.gov The plasmids are subsequently recovered and introduced into bacteria, where mutations in the reporter gene can be easily scored and sequenced. nih.gov
Research has demonstrated that 4-OHEN is mutagenic in a supF shuttle vector plasmid system propagated in human cells. nih.govresearchgate.net The o-quinone derived from 4-OHEN reacts with DNA to form various lesions, including bulky, stable cyclic adducts with DNA bases. nih.gov These adducts, if not repaired by cellular mechanisms like nucleotide excision repair (NER), can lead to mutations during DNA replication.
Studies using shuttle vectors to investigate the mutagenic potential of related equine estrogen metabolites, such as 4-hydroxyequilin (4-OHEQ), have provided insights that are likely relevant to 4-OHEN. For 4-OHEQ, exposure of a shuttle vector carrying the supF gene resulted in a dose-dependent increase in mutations when propagated in human fibroblasts. nih.gov The predominant mutations were base substitutions (78%), with a smaller fraction of deletions and insertions (22%). nih.gov The majority of single base substitutions (86%) occurred at C:G base pairs, with C:G → G:C and C:G → A:T transversions being the most frequent. nih.gov These mutations are thought to arise from the formation of DNA adducts, particularly with deoxycytidine. nih.gov The stable adducts formed by 4-OHEN with cytosine, adenine, and guanine (B1146940) have been identified, and their formation can lead to mutagenic events. nih.gov
Comparative Cellular Responses in Estrogen Receptor Positive vs. Negative Cells
The differential responses of estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells to 4-OHEN highlight the role of the estrogen receptor in modulating the effects of this compound. As previously mentioned, ER+ cell lines like MCF-7 and S30 exhibit significantly greater sensitivity to 4-OHEN-induced toxicity, DNA damage, and apoptosis compared to the ER- cell line MDA-MB-231. acs.orgnih.gov
The LC50 values clearly demonstrate this disparity, with 4-OHEN being 4 to 6 times more toxic to the ER+ cell lines. acs.orgnih.gov This heightened sensitivity in ER+ cells suggests that the estrogen receptor may potentiate the cytotoxic effects of 4-OHEN. acs.orgnih.gov The mechanism for this potentiation is not fully elucidated but could involve several factors. The ER might influence the uptake or metabolism of 4-OHEN, or it could play a role in the cellular response to the DNA damage induced by the compound.
The observation that ER+ cells are more susceptible to apoptosis induced by 4-OHEN further supports the idea of an ER-mediated mechanism. acs.orgnih.gov This differential response is a critical finding, as it suggests that the hormonal environment and receptor status of breast cancer cells can significantly influence their susceptibility to the damaging effects of certain estrogen metabolites.
| Cell Line | Estrogen Receptor (ER) Status | Compound | LC50 Value (μM) | Relative Toxicity Compared to MDA-MB-231 | Sensitivity to DNA Damage & Apoptosis |
|---|---|---|---|---|---|
| MCF-7 | Positive (ER+) | This compound (4-OHEN) | 6.0 ± 0.2 acs.orgnih.gov | 4-fold more toxic acs.orgnih.gov | Considerably more sensitive acs.orgnih.gov |
| S30 | Positive (ER+) | This compound (4-OHEN) | 4.0 ± 0.1 acs.orgnih.gov | 6-fold more toxic acs.orgnih.gov | Considerably more sensitive acs.orgnih.gov |
| MDA-MB-231 | Negative (ER-) | This compound (4-OHEN) | 24 ± 0.3 acs.orgnih.gov | Baseline | Less sensitive acs.orgnih.gov |
Comparative Biochemical Analysis
Differentiation from Endogenous Estrogens (e.g., Estrone (B1671321), Estradiol)
4-Hydroxyequilenin (4-OHEN), a principal metabolite of equine estrogens like equilenin (B1671562) and equilin (B196234), exhibits significant biochemical differences from endogenous human estrogens such as 17β-estradiol (E2) and estrone (E1). oup.comresearchgate.net These differences primarily lie in their receptor binding affinity, metabolic activation, and the nature of the DNA damage they induce.
Estrogen Receptor Binding: Endogenous estrogens, particularly E2, are potent agonists for estrogen receptors (ERα and ERβ), binding with high affinity to initiate hormonal signaling. In contrast, 4-OHEN displays a markedly lower binding affinity for these receptors. oup.comnih.gov Reports indicate its relative binding affinity (RBA) for ERα is only about 0.1–0.4% of that of estradiol (B170435). oup.com This low affinity is attributed to its chemical reactivity and rapid decomposition in assay media. oup.com Despite its weak binding, 4-OHEN can still elicit estrogenic responses and is considered a full ER agonist. bmbreports.org
Metabolic Activation and Reactivity: A critical distinction arises from their metabolic pathways and chemical reactivity. nih.govnih.gov Endogenous estrogens are metabolized by cytochrome P450 enzymes to form catechol estrogens, primarily 2-hydroxyestradiol (B1664083) (2-OHE2) and, to a lesser extent, 4-hydroxyestradiol (B23129) (4-OHE2). nih.gov While the 4-hydroxy metabolites of endogenous estrogens can be oxidized to reactive quinones, the catechol metabolite of equilenin, 4-OHEN, is significantly more reactive. nih.govcapes.gov.br
The unique B-ring aromaticity of the equilenin structure results in a naphthalene-like core. nih.govnih.gov This feature makes 4-OHEN highly susceptible to autoxidation, readily forming a chemically stable and highly reactive o-quinone (4-OHEN-Q). researchgate.netnih.govnih.gov The half-life of 4-OHEN-o-quinone is approximately 2 hours, which is substantially longer than that of the o-quinone from 4-hydroxyestrone (B23518) (4-OHE-Q), which has a half-life of about 12 minutes. nih.gov This stability allows the 4-OHEN quinone to persist longer in the cellular environment.
Redox Cycling and DNA Damage: This increased stability and reactivity lead to more potent redox cycling. 4-OHEN can undergo redox cycling between its catechol, semiquinone, and quinone forms, a process that generates significant amounts of reactive oxygen species (ROS) like superoxide (B77818) and hydroxyl radicals. researchgate.net While catechol metabolites of endogenous estrogens also redox cycle, 4-OHEN does so more readily and can induce oxidative stress even without the presence of cofactors like copper ions, which are often required for the activity of endogenous catechols. nih.govnih.gov
The consequence of this enhanced reactivity is a different profile of DNA damage. acs.org The quinones derived from 4-hydroxyestrone predominantly form depurinating DNA adducts, which are unstable and lead to apurinic sites in the DNA. acs.orgnih.gov In contrast, 4-OHEN induces a wider array of DNA lesions, including stable bulky adducts with DNA bases (deoxyadenosine, deoxyguanosine, and deoxycytidine), depurinating adducts, oxidized bases (like 8-oxo-deoxyguanosine), and single-strand breaks. researchgate.netacs.orggrantome.com This broader range of damage can overwhelm cellular repair mechanisms. acs.org Studies have shown 4-OHEN to be a more potent inducer of DNA damage and apoptosis in breast cancer cell lines compared to 4-hydroxyestrone. acs.orgresearchgate.net
| Feature | This compound (4-OHEN) | Endogenous Catechol Estrogens (e.g., 4-Hydroxyestrone) |
| Estrogen Receptor (ERα) RBA | Very low (0.1-0.4% of Estradiol) oup.com | Higher than 4-OHEN, but lower than parent estrogens oup.com |
| B-Ring Structure | Aromatic (Naphthalene-like core) nih.gov | Non-aromatic researchgate.net |
| Autoxidation to o-Quinone | Rapid and spontaneous researchgate.net | Less rapid, often requires cofactors nih.gov |
| o-Quinone Half-life | Long (~2 hours) nih.gov | Short (~12 minutes) nih.gov |
| Redox Cycling Potential | High; generates significant ROS nih.govcapes.gov.br | Moderate; generates ROS |
| Primary DNA Damage | Multiple types: stable adducts, depurinating adducts, oxidized bases, strand breaks acs.org | Primarily depurinating adducts leading to apurinic sites acs.orgnih.gov |
Comparison with other Equine Estrogen Metabolites (e.g., 4-Hydroxyequilin, 4-Methoxyequilenin)
The biochemical properties of this compound (4-OHEN) are distinct not only from human estrogens but also from other related equine estrogen metabolites, such as its precursor 4-hydroxyequilin (4-OHEQ) and its methylated product 4-methoxyequilenin (B38872) (4-MeOEN).
Comparison with 4-Hydroxyequilin (4-OHEQ): The primary structural difference between equilin and equilenin is the degree of unsaturation in the B-ring; equilin has a di-unsaturated B-ring, while equilenin's is fully aromatic. researchgate.net This structural variance has profound chemical consequences for their 4-hydroxy metabolites.
4-OHEQ is metabolically converted to 4-OHEN. acs.org The mechanism involves the autoxidation of 4-OHEQ to its corresponding o-quinone, which is unstable and rapidly isomerizes to the more stable and potent cytotoxin, this compound-o-quinone. nih.govacs.org Therefore, much of the biological activity attributed to 4-OHEQ is actually mediated by its conversion to 4-OHEN and its subsequent reactive quinone. nih.govacs.org While both 4-OHEQ and 4-OHEN are catechol estrogens, the rapid and facile aromatization of the 4-OHEQ quinone to the 4-OHEN quinone makes the latter the key reactive species. acs.org It is the stable, redox-active 4-OHEN-o-quinone that is primarily responsible for the generation of reactive oxygen species and the formation of DNA adducts. acs.orgresearchgate.net
Comparison with 4-Methoxyequilenin (4-MeOEN): 4-Methoxyequilenin is a metabolic product of 4-OHEN. The methylation of the hydroxyl group at the C-4 position is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). oup.comacs.org This metabolic step is generally considered a detoxification pathway because it "caps" the reactive catechol group, preventing its oxidation to the harmful o-quinone. oup.comresearchgate.net
Consequently, 4-MeOEN is not capable of redox cycling and does not produce reactive oxygen species or form covalent DNA adducts in the same manner as 4-OHEN. oup.comresearchgate.net However, research shows that this methylation does not render the molecule biologically inert. 4-MeOEN has been found to be a potent estrogen agonist, capable of inducing estrogenic responses and cell proliferation with nanomolar potency, acting through classical estrogen receptor pathways. oup.combmbreports.org Although it has extremely low binding affinity for the ER in competitive binding assays, it effectively activates ER-mediated gene transcription. oup.com This suggests that while O-methylation protects against the chemical genotoxicity of the quinone, it produces a metabolite that retains significant hormonal activity, potentially contributing to carcinogenesis through hormonal mechanisms rather than direct DNA damage. oup.combmbreports.org
| Compound | Key Structural Feature | Primary Biochemical Activity | Role in Toxicity |
| This compound (4-OHEN) | Aromatic B-Ring, Catechol | Forms a stable, redox-active o-quinone; generates ROS; forms multiple DNA adducts. researchgate.netnih.govacs.org | Direct chemical genotoxicity and oxidative stress. researchgate.netcapes.gov.br |
| 4-Hydroxyequilin (4-OHEQ) | Di-unsaturated B-Ring, Catechol | Its o-quinone rapidly isomerizes to the more stable 4-OHEN-o-quinone. nih.govacs.org | Acts as a precursor to the ultimate toxin, 4-OHEN-o-quinone. acs.org |
| 4-Methoxyequilenin (4-MeOEN) | Methylated 4-hydroxyl group | Cannot form a quinone; does not redox cycle. Acts as a potent hormonal agonist. oup.combmbreports.org | Lacks direct chemical genotoxicity but possesses hormonal activity that can promote cell proliferation. oup.com |
Structural Activity Relationships Governing Reactivity and Metabolism
The unique reactivity and metabolic fate of this compound (4-OHEN) are directly governed by specific features of its molecular structure. The key determinants of its activity are the catechol group in the A-ring and, most importantly, the aromatic nature of its B-ring.
The Role of the Naphthalene-like Core: The most critical structural feature differentiating 4-OHEN from endogenous catechol estrogens (like 4-hydroxyestrone) and from 4-hydroxyequilin is its fully aromatic B-ring, which creates a planar, naphthalene-like steroid core. nih.govnih.gov This extended π-conjugation system provides significant resonance stabilization to the o-quinone and semiquinone radical intermediates formed during its oxidation. nih.govresearchgate.net
This stabilization has two major consequences:
Facilitates Autoxidation: The energetic barrier to losing electrons is lowered, allowing 4-OHEN to autoxidize to its quinone form much more readily than endogenous catechols. researchgate.netnih.gov
Increases Quinone Lifetime: The resulting 4-OHEN-o-quinone is much more stable and longer-lived. nih.govnih.gov This prolonged existence increases the probability of it reacting with cellular macromolecules like DNA or participating in redox cycling to generate ROS. researchgate.netresearchgate.net
In contrast, the non-aromatic B-ring of endogenous estrogens and the di-unsaturated B-ring of 4-hydroxyequilin result in less stable quinone intermediates. nih.govacs.org The 4-OHEQ-o-quinone, for instance, circumvents this instability by rapidly isomerizing to the stabilized, aromatic 4-OHEN-o-quinone. acs.org
The Catechol Functional Group: The presence of the 4-hydroxyl group adjacent to the phenolic 3-hydroxyl group creates the catechol moiety. This arrangement is an absolute prerequisite for oxidation to the electrophilic o-quinone. The o-quinone is the ultimate reactive species responsible for alkylating DNA and proteins. researchgate.netnih.gov
Metabolism as a Modulator of Reactivity: The structure-activity relationship is further highlighted by metabolic transformations. The enzyme Catechol-O-methyltransferase (COMT) specifically targets the catechol structure. By methylating the 4-hydroxyl group to form 4-methoxyequilenin, COMT effectively eliminates the potential for quinone formation. oup.comnih.gov This metabolic "capping" of the reactive site is a detoxification mechanism with respect to chemical reactivity and DNA damage, as 4-methoxyequilenin cannot be oxidized to a quinone. oup.comacs.org This demonstrates that the free 4-hydroxyl group is essential for the genotoxic activity associated with redox cycling. oup.comresearchgate.net Similarly, conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs), can also neutralize the reactive quinone, although 4-OHEN has also been shown to inhibit certain GST isozymes. acs.orgnih.gov
Future Research Directions
Elucidation of Specific DNA Repair Mechanisms for 4-Hydroxyequilenin Adducts
The formation of bulky, cyclic DNA adducts by 4-OHEN is a crucial aspect of its genotoxicity. nih.govresearchgate.net These adducts, which can form with deoxyadenosine (B7792050) (dA), deoxycytidine (dC), and deoxyguanosine (dG), have been detected in both in vitro and in vivo models, including in the mammary tissue of rats and human breast cancer patients with a history of Premarin use. nih.govnih.gov The stereochemistry of these adducts plays a significant role in their structural properties and how they distort the DNA duplex. nih.govnih.gov This distortion is a key factor in their recognition and removal by cellular DNA repair machinery.
Future research will focus on identifying the specific DNA repair pathways responsible for processing 4-OHEN adducts. While nucleotide excision repair (NER) is known to handle a wide array of bulky lesions, the efficiency of repair for 4-OHEN adducts appears to be dependent on the specific base adducted, its stereochemistry, and the surrounding DNA sequence. nih.govnih.govaacrjournals.org Studies have shown that 4-OHEN-dC adducts are incised more efficiently by NER proteins than 4-OHEN-dA adducts. aacrjournals.org Further investigations are needed to understand the precise molecular interactions between the various 4-OHEN adduct stereoisomers and the components of the NER pathway.
Additionally, the role of other repair mechanisms, such as base excision repair (BER), in response to 4-OHEN-induced DNA damage warrants exploration. 4-OHEN is known to induce apurinic (AP) sites, which are typically repaired by BER. researchgate.netacs.org Understanding the interplay and potential redundancy between NER and BER in the context of 4-OHEN damage will provide a more complete picture of the cellular response to this genotoxic metabolite.
Advanced Computational Modeling and Simulation of Molecular Interactions
Future research will leverage more advanced computational methods to refine these models and simulate the dynamic interactions between 4-OHEN adducts and cellular machinery. This includes:
Enhanced Molecular Dynamics Simulations: Longer and more sophisticated MD simulations can provide deeper insights into the conformational flexibility of adducted DNA and its recognition by DNA repair proteins. nih.gov
Quantum Chemical Calculations: Higher-level quantum chemical methods can offer more accurate calculations of the electronic properties and reactivity of 4-OHEN and its quinone metabolites. nih.govacs.org These calculations can help predict the formation of different adducts and their relative stabilities.
Integrated Modeling Approaches: Combining different computational techniques will allow for a multi-scale understanding, from the quantum mechanical details of bond formation to the large-scale dynamics of DNA-protein interactions.
These advanced simulations will be instrumental in predicting the biological consequences of different 4-OHEN adducts and guiding the design of experiments to test these predictions.
Integration of Multi-Omics Approaches in Mechanistic Studies
To gain a comprehensive understanding of the cellular response to 4-OHEN, future research will increasingly rely on the integration of multiple "omics" disciplines, including genomics, proteomics, and metabolomics.
Genomics: Genomic studies can identify specific gene mutations and chromosomal aberrations induced by 4-OHEN. aacrjournals.org This can help pinpoint critical genes and pathways affected by this compound and provide insights into its carcinogenic mechanisms.
Proteomics: Proteomic analyses can identify changes in protein expression and post-translational modifications in cells exposed to 4-OHEN. nih.govmdpi.com This can reveal the cellular pathways that are activated or inhibited in response to 4-OHEN-induced stress, including DNA repair, cell cycle control, and apoptosis. For instance, proteomics could be used to identify proteins that are covalently modified by the reactive 4-OHEN-o-quinone.
Metabolomics: Metabolomic studies can map the metabolic fate of 4-OHEN within cells and identify key metabolites and metabolic pathways. hmdb.cahmdb.ca This can provide a clearer picture of how 4-OHEN is activated to its reactive quinone form and how it is detoxified through conjugation pathways. oup.combmbreports.org
By integrating data from these different omics platforms, researchers can construct detailed molecular networks that describe the complex interplay between 4-OHEN, the genome, the proteome, and the metabolome. This systems-level approach is essential for a holistic understanding of 4-OHEN's biological effects.
Development of Novel Chemical Probes for Targeted Investigations
The development of novel chemical probes will be crucial for the targeted investigation of 4-OHEN's mechanisms of action. These probes can be designed to specifically interact with and report on the activity of key molecules and pathways involved in 4-OHEN's effects.
Examples of potential chemical probes include:
Activity-Based Probes: These probes can be designed to covalently bind to active enzymes involved in the metabolism or detoxification of 4-OHEN, allowing for their identification and functional characterization. researchgate.net
Fluorescent Probes: Fluorescently tagged derivatives of 4-OHEN could be synthesized to visualize its subcellular localization and track its interactions with cellular components in real-time.
Biotinylated Probes: Biotin-tagged 4-OHEN analogues can be used in pull-down assays to identify proteins that bind to this metabolite, providing insights into its molecular targets.
The synthesis of these specialized chemical tools will require innovative organic chemistry approaches. nih.gov These probes will enable researchers to ask more specific questions about the biological activity of 4-OHEN and will be invaluable for dissecting the intricate molecular events that underlie its genotoxicity and potential carcinogenicity.
Q & A
Q. What are the primary mechanisms of 4-Hydroxyequilenin (4-OHEN)-induced DNA damage, and how are these mechanisms experimentally validated?
- Methodological Answer : 4-OHEN undergoes auto-oxidation to form electrophilic quinoids, which covalently bind to DNA bases, creating bulky adducts (e.g., cyclic 4-OHEN-dC, -dG, and -dA adducts). Oxidative damage via redox cycling generates reactive oxygen species (ROS), leading to DNA strand breaks and 8-hydroxydeoxyguanosine formation. Experimental validation involves:
- Liquid chromatography-tandem mass spectrometry (LC/MS-MS) to detect stable adducts in vitro and in vivo .
- Comet assays or alkaline elution to identify single-strand breaks .
- Immunohistochemistry or ELISA for 8-OHdG quantification .
- Controls should include antioxidant treatments (e.g., catalase) to confirm ROS-mediated effects.
Q. How should researchers design experiments to detect 4-OHEN-DNA adducts in vitro versus in vivo models?
- Methodological Answer :
- In vitro : Incubate synthetic DNA or cell lines (e.g., MCF-10A mammary epithelial cells) with 4-OHEN under physiologically relevant concentrations (1–10 µM). Use isotopically labeled standards (e.g., ¹⁵N-DNA) for LC/MS-MS quantification to distinguish adducts from background noise .
- In vivo : Administer 4-OHEN to rodent models (e.g., Sprague-Dawley rats) via subcutaneous injection. Extract tissue DNA and employ nano LC/MS-MS for high-sensitivity adduct detection. Include sham-treated controls and validate findings with DNA repair enzyme digestion (e.g., Fpg protein for oxidative lesions) .
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo studies on the stereochemical ratios of 4-OHEN-DNA adducts be methodologically resolved?
- Methodological Answer : Discrepancies in diastereomeric adduct ratios may arise from differential DNA repair efficiency in vivo (e.g., nucleotide excision repair) versus static in vitro conditions. To address this:
- Conduct time-course experiments in vivo to track adduct formation and repair kinetics.
- Use knockout rodent models (e.g., XPA⁻/⁻ mice deficient in DNA repair) to isolate repair mechanisms .
- Compare results with in vitro systems supplemented with DNA repair enzymes (e.g., bacterial UvrABC endonuclease) to mimic in vivo processing .
Q. What advanced computational and experimental approaches are recommended for determining the absolute configurations of 4-OHEN-DNA adducts?
- Methodological Answer :
- Optical rotatory dispersion (ORD) and electronic circular dichroism (ECD) paired with density functional theory (DFT) simulations can assign stereochemistry. For example, Durandin et al. (2006) used ORD to resolve spiroiminodihydantoin adduct configurations .
- X-ray crystallography of adduct-containing oligonucleotides provides definitive structural data but requires high-purity samples .
- Nuclear magnetic resonance (NMR) with NOESY experiments can infer spatial arrangements in solution-phase adducts .
Q. How can researchers integrate redox cycling studies of 4-OHEN with genomic instability assays to elucidate its carcinogenic potential?
- Methodological Answer :
- Combine ROS detection probes (e.g., DCFH-DA) in cell cultures with whole-genome sequencing to map mutation hotspots induced by 4-OHEN.
- Use CRISPR-Cas9 knock-in models to introduce adducts at specific genomic loci and monitor replication errors via single-molecule real-time (SMRT) sequencing .
- Correlate findings with RNA-seq data to identify pathways (e.g., NRF2-mediated oxidative stress response) activated by 4-OHEN exposure .
Data Contradiction Analysis
Q. What methodological strategies address the inconsistency in detecting 4-OHEN adducts in human breast tumors versus adjacent tissues?
- Methodological Answer :
- Ensure matched sample processing (e.g., snap-freezing in liquid nitrogen) to prevent artifactual adduct degradation.
- Use internal standards (e.g., ¹³C-labeled adducts) to correct for matrix effects in LC/MS-MS .
- Perform meta-analysis of multiple cohorts to distinguish sporadic adduct formation from therapy-related patterns.
- Consider epigenetic profiling (e.g., methylation-specific PCR) to evaluate if adduct prevalence correlates with transcriptional silencing of repair genes .
Methodological Innovation
Q. What novel interdisciplinary approaches combine analytical chemistry and systems biology to study 4-OHEN’s toxicological profile?
- Methodological Answer :
- Develop organ-on-a-chip models integrating hepatic metabolism (for 4-OHEN activation) and mammary tissue to simulate systemic genotoxicity.
- Apply multi-omics integration (e.g., metabolomics, adductomics, and transcriptomics) to identify biomarkers of exposure and early carcinogenesis .
- Leverage machine learning to predict adduct stability and repair outcomes based on chemical descriptors (e.g., Hammett constants) .
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